N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminothiophenol with 4,6-difluorobenzaldehyde to form the benzothiazole core. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or samarium triflate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKTHZNWOMWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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